5-Bromo-2-ethylisoindoline-1,3-dione
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Overview
Description
5-Bromo-2-ethylisoindoline-1,3-dione is an organic compound with the molecular formula C10H8BrNO2. It belongs to the class of isoindoline-1,3-diones, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethylisoindoline-1,3-dione typically involves the bromination of 2-ethylisoindoline-1,3-dione. One common method includes the reaction of 2-ethylisoindoline-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Oxidation Products: N-oxides are typical products of oxidation reactions.
Reduction Products: Amines are the major products of reduction reactions.
Scientific Research Applications
5-Bromo-2-ethylisoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s bromine atom and carbonyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Ethylisoindoline-1,3-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Nitro-2-ethylisoindoline-1,3-dione: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
5-Chloro-2-ethylisoindoline-1,3-dione: Similar to the bromine derivative but with different electronic and steric properties
Uniqueness
5-Bromo-2-ethylisoindoline-1,3-dione is unique due to its bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The presence of the bromine atom also imparts distinct electronic properties, making it valuable in the design of novel compounds with specific biological activities .
Properties
IUPAC Name |
5-bromo-2-ethylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCTXIQGCZCRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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